(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide
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Overview
Description
“(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide” is a chemical compound with the molecular formula C11H13N3O2.HBr . It has a molecular weight of 300.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9 (8)14 (11 (13)12)7-10 (15)16;/h3-6,12H,2,7H2,1H3, (H,15,16);1H
. The canonical SMILES representation is CCN1C2=CC=CC=C2N (C1=N)CC (=O)O.Br
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Chemical Properties and Biological Activity
The study by Anisimova et al. (2011) explores the synthesis of ethyl esters derived from (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, which share a core structural similarity with (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide. The research investigates the chemical properties of these esters, including hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation. Importantly, the study highlights the biological activity of these compounds, noting fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis. These findings suggest potential applications in developing treatments for infections, cardiac disorders, and neurological conditions Anisimova, V., Tolpygin, I. E., Spasov, A., Serdyuk, T., & Sukhov, A. (2011). Russian Journal of Bioorganic Chemistry.
Synthesis and Reactivity
Research by Elokhina et al. (2008) discusses the synthesis of compounds via the reaction of thiourea and substituted thioureas with 1,3-dibromopropyne, resulting in 4-Bromomethylidene-2-imino(phenylimino, acetylimino)-1,3-thiazolidine hydrobromides and 4-bromomethylidene-2-acetylimino-1,3-thiazolidine. These reactions, conducted in glacial acetic acid, absolute methanol, and acetonitrile, yield products at both room temperature and elevated temperatures (60°C). This study provides insight into the reactivity and potential chemical applications of this compound in synthesizing novel heterocyclic compounds Elokhina, V., Yaroshenko, T., Nakhmanovich, A. S., & Amosova, S. (2008). Russian Journal of General Chemistry.
Catalytic Applications
A study by Khazaei et al. (2011) introduces ionic liquid catalytic systems, including 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 and 1, 3-disulfonic acid imidazolium chloride/FeCl3, which efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes. These systems utilize atmospheric air as a green oxidant in ethyl acetate at room temperature to afford benzimidazole derivatives. This research suggests the potential of this compound in catalysis, particularly in the synthesis of benzimidazole derivatives and the exploration of green chemistry applications Khazaei, A., Zolfigol, M., Moosavi-Zare, A., Zare, A., Ghaemi, E., Khakyzadeh, V., Asgari, Z., & Hasaninejad, A. (2011). Scientia Iranica.
Safety and Hazards
properties
IUPAC Name |
2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16;/h3-6,12H,2,7H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEYNYHYTABMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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